6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione
Overview
Description
6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione is a complex organic compound that features a quinazoline core structure substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Scientific Research Applications
6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with non-receptor protein tyrosine kinases . These kinases play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It’s suggested that similar compounds activate non-receptor protein tyrosine kinases following engagement of various cellular receptors, including immune response receptors, integrins, and other adhesion receptors . This activation can lead to a cascade of intracellular events, altering cellular functions.
Biochemical Pathways
The activation of non-receptor protein tyrosine kinases can influence multiple signaling pathways, leading to various downstream effects . These effects can include changes in gene expression, cell cycle progression, and apoptosis.
Pharmacokinetics
The solubility of a compound can significantly impact its bioavailability and pharmacokinetics .
Result of Action
The activation of non-receptor protein tyrosine kinases can lead to a variety of cellular responses, depending on the specific pathways and cells involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of many compounds .
Safety and Hazards
While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and piperazine derivatives, each with distinct pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]quinazoline
- 6-(4-Methyl-1-piperazinyl)morphanthridine
- Pyridazinone derivatives
Uniqueness
6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione stands out due to its unique combination of a quinazoline core and a piperazine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
6-[4-(4-methylpiperazin-1-yl)anilino]quinazoline-5,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-6-8-24(9-7-23)14-4-2-13(3-5-14)22-16-10-17(25)18-15(19(16)26)11-20-12-21-18/h2-5,10-12,22H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGOHBCPALCGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=O)C4=NC=NC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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